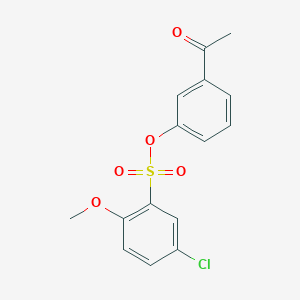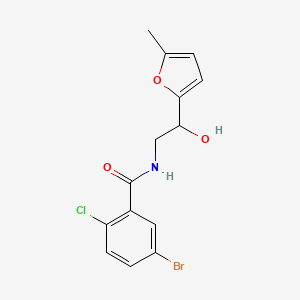
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Scientific Research Applications
Molecular Engineering for Solar Cell Applications
Organic sensitizers, including compounds structurally related to (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide, have been engineered for enhanced solar cell performance. These sensitizers, when anchored onto TiO2 films, demonstrate high incident photon to current conversion efficiency. The study conducted by Sanghoon Kim et al. (2006) found that the synthesis of novel organic sensitizers with optimized structural configurations leads to significant improvements in solar cell efficiency, demonstrating the potential of these compounds in photovoltaic applications (Kim et al., 2006).
Crystal Structure and Hirshfeld Surface Analysis
The structural properties of compounds similar to this compound have been explored through crystal structure and Hirshfeld surface analysis. M. Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of a closely related compound, providing insights into its molecular and crystalline characteristics. This research underscores the importance of structural analysis in understanding the properties and potential applications of these compounds (Prabhuswamy et al., 2016).
Herbicidal Activity of Acrylate Compounds
The herbicidal properties of acrylate compounds structurally similar to this compound have been investigated. Qingmin Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating their effectiveness as herbicidal inhibitors of PSII electron transport. This study highlights the potential agricultural applications of these compounds in controlling weeds and improving crop production (Wang et al., 2004).
Polymerization and Material Science Applications
Research into the polymerization of acrylamides, including those related to this compound, has contributed to advancements in material science. Studies on the stereospecific anionic polymerization of N,N-dialkylacrylamides offer insights into the creation of polymers with controlled configurations and properties, which are crucial for developing new materials with specific applications in biotechnology, electronics, and more (Kobayashi et al., 1999).
properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-7-5-13(10-16(15)24-2)6-8-19(22)20-12-14-11-17(25-21-14)18-4-3-9-26-18/h3-11H,12H2,1-2H3,(H,20,22)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTOCJMCZUDHSO-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B2943280.png)

![2-[(Thien-2-ylmethyl)amino]nicotinonitrile](/img/structure/B2943285.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2943286.png)



![3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2943291.png)
![Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2943293.png)



![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)